1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethane-1-sulfonyl chloride
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Overview
Description
1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethane-1-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further connected to a pyrazole ring substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
Oxidation and reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
Sulfonamide derivatives: Formed through nucleophilic substitution reactions with amines.
Sulfonate esters: Formed through reactions with alcohols.
Scientific Research Applications
1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Material science: Utilized in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid: Another derivative of 1,3,5-trimethyl-1H-pyrazole, used in different synthetic applications.
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde: A related compound with an aldehyde functional group, used in organic synthesis.
Uniqueness
1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of sulfonamide and sulfonate ester derivatives. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H13ClN2O2S |
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Molecular Weight |
236.72 g/mol |
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H13ClN2O2S/c1-5-8(6(2)11(4)10-5)7(3)14(9,12)13/h7H,1-4H3 |
InChI Key |
ZMZRVZDMXRUXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C)S(=O)(=O)Cl |
Origin of Product |
United States |
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